N-benzyl-2-fluoroaniline hydrochloride

CAS No.: 1987680-56-7

Cat. No.: VC2869954

Molecular Formula: C13H13ClFN

Molecular Weight: 237.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1987680-56-7 |

|---|---|

| Molecular Formula | C13H13ClFN |

| Molecular Weight | 237.7 g/mol |

| IUPAC Name | N-benzyl-2-fluoroaniline;hydrochloride |

| Standard InChI | InChI=1S/C13H12FN.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-9,15H,10H2;1H |

| Standard InChI Key | JJFKEMDHDPLAHL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC2=CC=CC=C2F.Cl |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=CC=CC=C2F.Cl |

Introduction

Chemical Structure and Identity

Molecular Composition and Identification

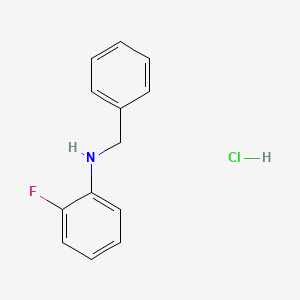

N-benzyl-2-fluoroaniline hydrochloride is characterized by the presence of a fluorine atom at the ortho position of the aniline ring and a benzyl group attached to the nitrogen atom, existing as a hydrochloride salt. The compound has been documented under two different CAS numbers in various databases: 123330-52-9 and 1987680-56-7, which may reflect different registration systems or potentially different forms of the same compound .

The molecular structure features an aromatic aniline core with strategic substitutions that influence its chemical behavior and potential applications. The compound consists of a benzyl group (C₆H₅CH₂-) attached to the nitrogen of a 2-fluoroaniline moiety, with the amine existing as a hydrochloride salt.

Physical and Chemical Properties

Based on its structural composition, N-benzyl-2-fluoroaniline hydrochloride possesses specific physical and chemical characteristics that define its behavior in various research applications. While comprehensive physical property data is limited in the available sources, the following table summarizes the key known properties:

Table 1: Key Properties of N-benzyl-2-fluoroaniline Hydrochloride

The presence of the fluorine atom at the ortho position likely contributes to specific electronic effects within the molecule, potentially influencing its reactivity patterns and binding capabilities in various chemical and biological systems.

Applications in Scientific Research

Current Research Applications

N-benzyl-2-fluoroaniline hydrochloride is primarily utilized in laboratory settings for scientific research and development purposes . The specific applications may include:

-

Serving as an intermediate in organic synthesis

-

Structure-activity relationship studies

-

Investigation of fluorine-containing aromatic systems

-

Potential pharmacological investigations

Environmental and Toxicological Considerations

Environmental Impact Assessment

The available data regarding environmental persistence, degradability, bioaccumulation potential, and soil mobility for this compound is limited. The safety data sheet indicates "no data available" for these environmental parameters .

Table 2: Available Environmental and Toxicological Data

Disposal Considerations

Proper disposal practices for N-benzyl-2-fluoroaniline hydrochloride include:

-

Arrangement as special waste through licensed disposal companies

-

Consultation with local waste disposal authorities

-

Disposal in accordance with national and regional regulations

Regulatory Framework

Transportation Regulations

The compound is classified as having "no known hazard for air and ground transportation" according to DOT (US), IMDG, and IATA regulations . This classification facilitates its transportation for research purposes within appropriate containment and packaging protocols.

Comparative Analysis

Structure-Activity Relationships

The specific position of the fluorine atom at the ortho position likely influences:

Future Research Directions

The limited published information on N-benzyl-2-fluoroaniline hydrochloride suggests several promising avenues for future research:

-

Comprehensive characterization of physical, chemical, and biological properties

-

Development of optimized synthetic routes

-

Exploration of potential applications beyond current research uses

-

Detailed toxicological and environmental impact studies

-

Investigation of structure-activity relationships compared to non-fluorinated analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume